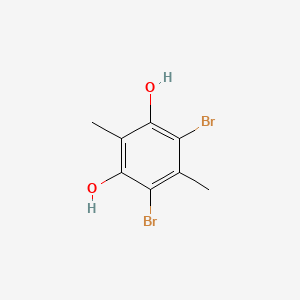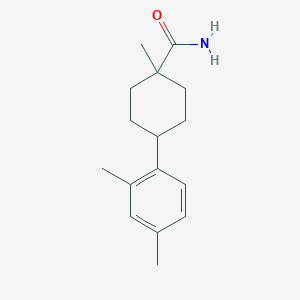
(3-Chloropropoxy)(methoxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloropropoxy)(methoxy)oxophosphanium: is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloropropoxy group, a methoxy group, and an oxophosphanium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropoxy)(methoxy)oxophosphanium typically involves the reaction of appropriate chloropropoxy and methoxy precursors with a phosphorus-containing reagent. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-Chloropropoxy)(methoxy)oxophosphanium can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also participate in reduction reactions, where it gains electrons and forms reduced species.
Substitution: Substitution reactions involving this compound can lead to the replacement of one of its functional groups with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-Chloropropoxy)(methoxy)oxophosphanium is used as a reagent in various synthetic pathways. Its unique reactivity makes it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound may be used to study the effects of phosphorus-containing compounds on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine: While not widely used in medicine, this compound could potentially be explored for its effects on biological pathways and its potential therapeutic applications.
Industry: In industrial applications, this compound may be used in the production of specialized chemicals and materials. Its reactivity can be harnessed for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (3-Chloropropoxy)(methoxy)oxophosphanium involves its interaction with molecular targets through its functional groups. The chloropropoxy and methoxy groups can participate in various chemical reactions, while the oxophosphanium core can interact with other molecules through coordination or covalent bonding. These interactions can lead to changes in molecular structure and function, influencing the behavior of the compound in different contexts.
Vergleich Mit ähnlichen Verbindungen
- (3-Chloropropoxy)isopropyldimethylsilane
- (3-Chloropropoxy)trimethylsilane
- (3-Chloropropoxy)fluorobenzene
Comparison: (3-Chloropropoxy)(methoxy)oxophosphanium is unique due to its oxophosphanium core, which imparts distinct reactivity compared to similar compounds. While (3-Chloropropoxy)isopropyldimethylsilane and (3-Chloropropoxy)trimethylsilane contain silicon atoms, this compound features a phosphorus atom, leading to different chemical properties and potential applications. Similarly, (3-Chloropropoxy)fluorobenzene contains a fluorobenzene moiety, which alters its reactivity compared to the methoxy and oxophosphanium groups in this compound.
Eigenschaften
CAS-Nummer |
61047-59-4 |
|---|---|
Molekularformel |
C4H9ClO3P+ |
Molekulargewicht |
171.54 g/mol |
IUPAC-Name |
3-chloropropoxy-methoxy-oxophosphanium |
InChI |
InChI=1S/C4H9ClO3P/c1-7-9(6)8-4-2-3-5/h2-4H2,1H3/q+1 |
InChI-Schlüssel |
CQJWMIBKFYUZKB-UHFFFAOYSA-N |
Kanonische SMILES |
CO[P+](=O)OCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)

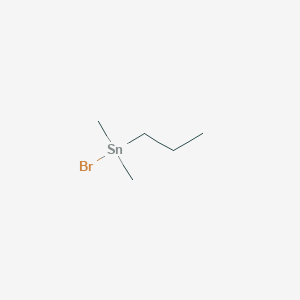

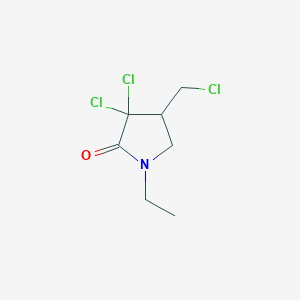
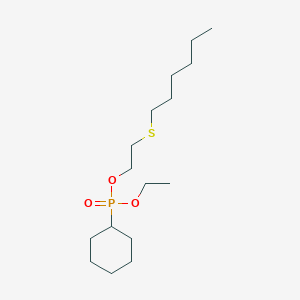


![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)
